molecular formula C18H25N3O3 B7644315 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide

Cat. No. B7644315
M. Wt: 331.4 g/mol
InChI Key: CEZAWYXFMBBVBD-UHFFFAOYSA-N
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Description

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. The synthesis of this compound has been extensively studied, and it has been shown to have significant potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide is related to its inhibition of this compound. This protein plays a key role in the regulation of gene expression, and inhibition of its activity can lead to changes in the expression of many genes. This can have a profound effect on cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that treatment with this compound can lead to a variety of biochemical and physiological effects. For example, inhibition of this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has also been shown to have anti-inflammatory effects, which may be related to its inhibition of cytokine production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide in lab experiments is its potency as a this compound inhibitor. This makes it a valuable tool for studying the role of this protein in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors, which could have even greater therapeutic potential. In addition, there is also interest in studying the effects of this compound on other cellular processes, such as autophagy and epigenetic regulation. Finally, there is also potential for the use of this compound in combination with other drugs, to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide has been described in several scientific publications. One common method involves the reaction of 3-phenyl-4H-1,2-oxazole-5-carboxylic acid with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield the final product.

Scientific Research Applications

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as a cancer treatment. This compound is overexpressed in many types of cancer, and inhibition of this protein has been shown to be effective in inhibiting tumor growth. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-4H-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(14-16(20-24-18)15-6-3-2-4-7-15)17(22)19-8-5-9-21-10-12-23-13-11-21/h2-4,6-7H,5,8-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZAWYXFMBBVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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